molecular formula C20H20N2O5S B4841710 N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide

N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide

Cat. No. B4841710
M. Wt: 400.4 g/mol
InChI Key: WPXYDUYOOLJJKB-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as TNAP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. TNAP belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and are often used in medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis, which is programmed cell death. N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it has low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide and its potential therapeutic applications.

Scientific Research Applications

N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer treatment. N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-25-18-10-14(11-19(26-2)20(18)27-3)13-21-22-28(23,24)17-9-8-15-6-4-5-7-16(15)12-17/h4-13,22H,1-3H3/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYDUYOOLJJKB-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide

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